Oxydemeton-methyl
Overview
Description
Oxydemeton-methyl is an organothiophosphate insecticide primarily used to control aphids, mites, and thrips . It is known for its effectiveness in agricultural settings, particularly in protecting crops from pest infestations. The chemical formula of this compound is C₆H₁₅O₄PS₂, and it has a molar mass of 246.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxydemeton-methyl is synthesized through a series of chemical reactions involving the esterification of phosphorothioic acid with S-2-(ethylsulfinyl)ethanol. The reaction typically involves the use of dimethyl sulfate as a methylating agent and a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process involves continuous monitoring to ensure the purity and yield of the final product. The product is then purified through distillation and crystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Oxydemeton-methyl undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound sulfone.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphorothioic acid and S-2-(ethylsulfinyl)ethanol.
Substitution: It can undergo nucleophilic substitution reactions where the ethylsulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: this compound sulfone.
Hydrolysis: Phosphorothioic acid and S-2-(ethylsulfinyl)ethanol.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
Oxydemeton-methyl has a wide range of applications in scientific research:
Mechanism of Action
Oxydemeton-methyl exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, into choline and acetic acid. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission and eventual paralysis of the pest . The molecular target is the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning .
Comparison with Similar Compounds
Similar Compounds
Demeton-S-methyl: Another organophosphate insecticide with a similar mode of action but different chemical structure.
Malathion: An organophosphate insecticide that also inhibits acetylcholinesterase but is less toxic to mammals.
Parathion: A highly toxic organophosphate insecticide with a similar mechanism of action.
Uniqueness
Oxydemeton-methyl is unique in its rapid action and effectiveness against a wide range of pests. Its ability to be absorbed systemically by plants allows it to protect new growth, making it highly effective in agricultural applications. Additionally, its relatively lower toxicity to mammals compared to other organophosphates makes it a preferred choice in certain settings .
Properties
IUPAC Name |
1-dimethoxyphosphorylsulfanyl-2-ethylsulfinylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4PS2/c1-4-13(8)6-5-12-11(7,9-2)10-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCVMORKVPSKHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CCSP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4PS2 | |
Record name | OXYDEMETON METHYL | |
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DSSTOX Substance ID |
DTXSID8025541 | |
Record name | Oxydemeton-methyl | |
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Molecular Weight |
246.3 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Oxydemeton methyl is a clear amber liquid. (NTP, 1992), Colorless or yellow liquid; [HSDB] Clear amber liquid; [CAMEO] | |
Record name | OXYDEMETON METHYL | |
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Boiling Point |
223 °F at 0.01 mmHg (NTP, 1992), 106 °C @ 0.01 mm Hg | |
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Flash Point |
less than 71 °F (NTP, 1992) | |
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Solubility |
10 to 50 mg/mL at 61 °F (NTP, 1992), Soluble in common organic solvents except petroleum ether, Completely miscible with water. | |
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Density |
1.289 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.289 g/cu cm @ 20 °C | |
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Vapor Pressure |
3.8e-05 millibar at 68 °F (NTP, 1992), 0.0000285 [mmHg], 3.8 mPa (2.85X10-5 mm Hg) @ 20 °C | |
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Mechanism of Action |
Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/ | |
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Color/Form |
Colorless liquid, Yellow oil | |
CAS No. |
301-12-2 | |
Record name | OXYDEMETON METHYL | |
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Melting Point |
less than 14 °F (NTP, 1992), <-20 °C | |
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Retrosynthesis Analysis
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